5-(Chloromethyl)-2-fluoro-3-methylpyridine
Description
5-(Chloromethyl)-2-fluoro-3-methylpyridine (CAS: Not explicitly listed; synonyms include 2-Chloro-5-fluoro-3-methylpyridine, as per ) is a halogenated pyridine derivative with a chloromethyl (-CH₂Cl) group at position 5, fluorine at position 2, and a methyl (-CH₃) group at position 2. Its molecular formula is C₇H₆ClFN, and its molecular weight is 161.58 g/mol. This compound is structurally significant due to its reactive chloromethyl group, which enables further functionalization in synthetic chemistry, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5-(chloromethyl)-2-fluoro-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDQYPCABFHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-fluoro-3-methylpyridine typically involves the halogenation of a precursor pyridine compound. One common method is the chloromethylation of 2-fluoro-3-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. This method allows for better control of reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Chloromethyl)-2-fluoro-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-fluoro-3-methylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom may influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following table and analysis compare 5-(Chloromethyl)-2-fluoro-3-methylpyridine with structurally analogous pyridine-based compounds, focusing on substituent positions, functional groups, and applications.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Reactivity Insights |
|---|---|---|---|---|---|
| This compound | 5-(CH₂Cl), 2-F, 3-CH₃ | C₇H₆ClFN | 161.58 | Chloromethyl, Fluorine, Methyl | Drug intermediate; SN2 substitution site |
| 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | 5-Cl, 2-CH₂Cl, 3-CF₃ | C₇H₄Cl₂F₃N | 244.02 | Chloromethyl, Trifluoromethyl | Agrochemical synthesis; lipophilic modifier |
| 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine | 3-F, 2-CH₃, 6-(aryl-CF₃) | C₁₃H₈ClF₄N | 305.66 | Aryl-CF₃, Fluorine | Kinase inhibitors; bulky substituent for target binding |
| 2-Fluoro-5-(methylthio)pyridine | 2-F, 5-SCH₃ | C₆H₅FNS | 143.18 | Methylthio, Fluorine | Antibacterial agents; sulfur-mediated redox activity |
| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | 3-Cl, 5-CF₃, 2-COOCH₃ | C₉H₅ClF₃NO₂ | 269.59 | Carboxylate ester, Trifluoromethyl | Prodrug design; ester hydrolysis activation |
Detailed Analysis of Structural and Functional Differences
Substituent Reactivity
- The chloromethyl group in the target compound provides a reactive site for nucleophilic substitution (e.g., coupling with amines or thiols), making it versatile in drug derivatization .
- In contrast, trifluoromethyl (-CF₃) groups (e.g., in 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine) enhance metabolic stability and lipophilicity, critical for optimizing pharmacokinetics in agrochemicals .
Electronic Effects
- Fluorine at position 2 in the target compound induces electron-withdrawing effects, stabilizing adjacent reaction intermediates. This contrasts with methylthio (-SCH₃) in 2-Fluoro-5-(methylthio)pyridine, which offers electron-rich sulfur for redox-mediated biological activity .
Steric and Binding Properties
- The aryl-trifluoromethyl group in 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine introduces steric bulk, improving selectivity for kinase targets compared to the smaller methyl group in the target compound .
Prodrug Potential Carboxylate esters (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) are hydrolyzed in vivo to active acids, a feature absent in the target compound but valuable in prodrug development .
Biological Activity
5-(Chloromethyl)-2-fluoro-3-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring with three substituents:
- Chloromethyl group at the 5-position
- Fluorine atom at the 2-position
- Methyl group at the 3-position
Its molecular formula is CHClF, with a molecular weight of approximately 161.58 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Enzyme inhibition : The compound may inhibit specific enzymes by modifying their active sites.
- Alteration of protein function : Covalent modifications can impact protein conformation and functionality.
The fluorine atom in the structure may also influence electronic properties, enhancing reactivity and interaction with biological targets .
Biological Activity and Research Findings
Research into the biological activity of this compound has revealed several key findings:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The compound's IC values vary depending on the cell type, indicating selective toxicity towards malignant cells while sparing normal cells .
- Enzyme Interaction Studies : The compound has been evaluated for its ability to interact with various enzymes, including kinases and proteases. These interactions suggest potential applications in drug design, particularly for developing inhibitors targeting specific pathways involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, demonstrating significant antibacterial activity compared to control agents.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In a study involving various human cancer cell lines (e.g., HeLa, A549), the compound exhibited IC values ranging from 10 µM to 30 µM. These results suggest that while the compound possesses cytotoxic properties, further optimization may be required to enhance selectivity and potency against cancer cells .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chloromethyl, Fluorine, Methyl groups | Antimicrobial, Cytotoxic |
| 5-(Chloromethyl)-2-fluoro-4-methylpyridine | Similar structure with different methyl position | Potentially similar activities |
| 6-(Chloromethyl)-2-fluoro-3-methylpyridine | Different position for chloromethyl substitution | Studied for enzyme interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
